Fmoc-Chg-OH

Descripción general

Descripción

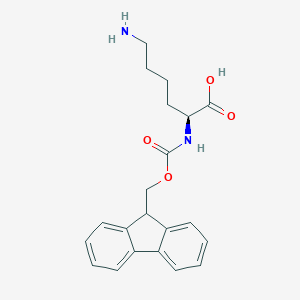

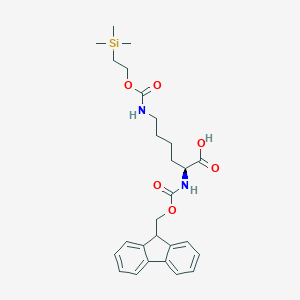

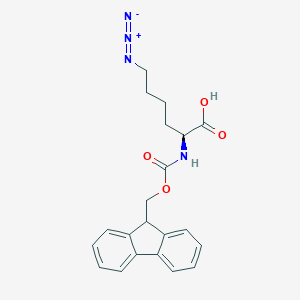

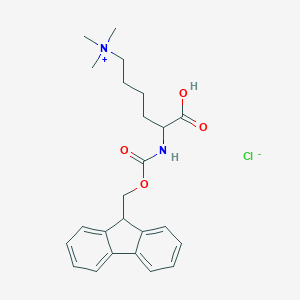

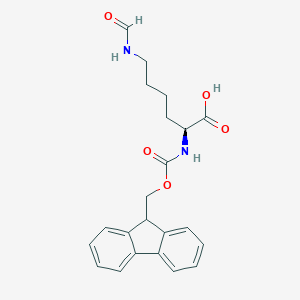

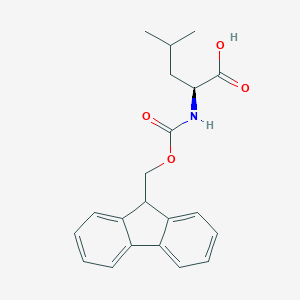

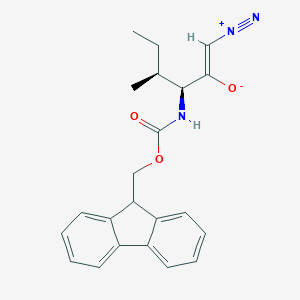

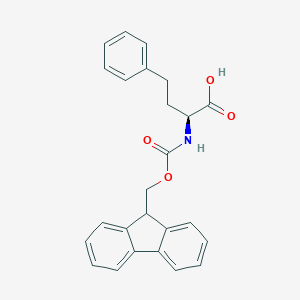

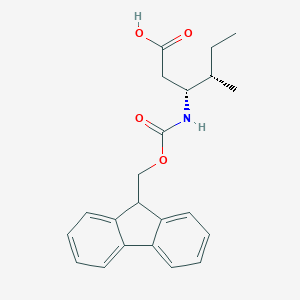

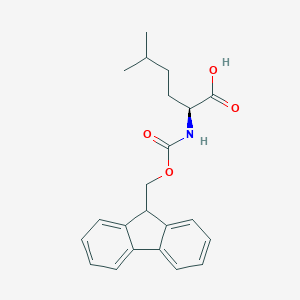

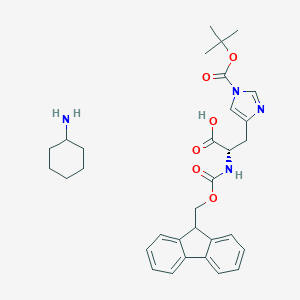

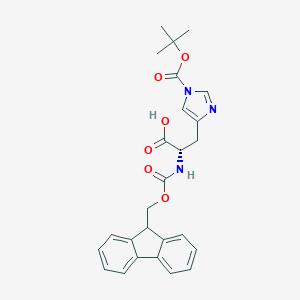

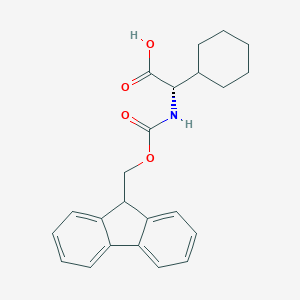

Fmoc-Chg-OH, also known as (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclohexylacetic acid, is a derivative of Glycine . It is commonly used in proteomics research .

Synthesis Analysis

Fmoc-Chg-OH is synthesized using Fmoc/tBu chemistry . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other common methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .

Molecular Structure Analysis

The molecular formula of Fmoc-Chg-OH is C23H25NO4 . It has a molecular weight of 379.449 and an exact mass of 379.178345 .

Physical And Chemical Properties Analysis

Fmoc-Chg-OH has a density of 1.2±0.1 g/cm3, a boiling point of 602.9±38.0 °C at 760 mmHg, and a melting point of 183 °C . It has a flash point of 318.4±26.8 °C and a vapor pressure of 0.0±1.8 mmHg at 25°C .

Aplicaciones Científicas De Investigación

High-Performance Liquid Chromatography (HPLC) for Amino Acids : Fmoc derivatives, including Fmoc-Chg-OH, have been utilized in improved HPLC methods for amino acid analysis. This technique offers high automatic throughput, baseline resolution of common Fmoc-amino acids, and is suitable for protein identification from two-dimensional gels and routine quality control (Ou et al., 1996).

Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, like Fmoc-Chg-OH, have shown promise in developing antibacterial and anti-inflammatory biomedical materials. These nanoassemblies can inhibit bacterial growth and viability without being cytotoxic to mammalian cells (Schnaider et al., 2019).

Supramolecular Hydrogels : Fmoc-functionalized amino acids are used in supramolecular hydrogels for biomedical applications due to their biocompatible and biodegradable properties. These gels have been studied for their antimicrobial activity and potential use in various medical applications (Croitoriu et al., 2021).

Hydrogel Formation and Characterization : Fmoc-protected amino acids like Fmoc-Chg-OH form stable and efficient hydrogels. These hydrogels have been used for stabilizing fluorescent silver nanoclusters, showing potential for various applications (Roy & Banerjee, 2011).

Functionalized Carbon Nanotube Hybrid Materials : Fmoc-protected amino acid-based hydrogels have been used to incorporate and disperse functionalized single-walled carbon nanotubes, creating hybrid materials with enhanced thermal stability and electrical conductivity (Roy & Banerjee, 2012).

Hybrid Materials for Biomedical Applications : Fmoc-protected amino acids, like Fmoc-Chg-OH, are key in developing hybrid materials for various applications, including tissue engineering, drug delivery, and catalysis. Their inherent properties facilitate the design of new materials with specific applications (Diaferia et al., 2019).

Mecanismo De Acción

Target of Action

Fmoc-Chg-OH, also known as Fluorenylmethyloxycarbonyl Cyclohexylglycine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-Chg-OH is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-Chg-OH in peptide synthesis affects the biochemical pathway of peptide bond formation. The Fmoc group serves as a temporary protecting group for the N-terminus in Solid-Phase Peptide Synthesis (SPPS), allowing for the step-by-step assembly of the peptide chain .

Result of Action

The primary result of Fmoc-Chg-OH’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, Fmoc-Chg-OH allows for the controlled formation of peptide bonds, enabling the creation of peptides of significant size and complexity .

Action Environment

The action of Fmoc-Chg-OH is influenced by the chemical environment in which peptide synthesis occurs. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the stability of Fmoc-Chg-OH can be affected by factors such as temperature and pH.

Safety and Hazards

Fmoc-Chg-OH is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse with pure water for at least 15 minutes . If inhaled, remove to fresh air .

Propiedades

IUPAC Name |

(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQQGHPODCJZDB-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426273 | |

| Record name | Fmoc-Chg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Chg-OH | |

CAS RN |

161321-36-4 | |

| Record name | Fmoc-Chg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.